MAO-B-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

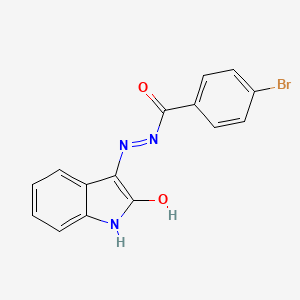

C15H10BrN3O2 |

|---|---|

Poids moléculaire |

344.16 g/mol |

Nom IUPAC |

4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |

Clé InChI |

VWPDISBHGQKPGY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |

Origine du produit |

United States |

Foundational & Exploratory

MAO-B-IN-30: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for MAO-B-IN-30, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). This document collates available quantitative data, outlines probable experimental methodologies for its characterization, and visualizes its biochemical pathways and inhibitory logic.

Core Mechanism of Action

This compound, also known as compound IS7, functions as a potent and selective inhibitor of MAO-B.[1] Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, with a particular affinity for dopamine.[][3][4] By inhibiting MAO-B, this compound effectively prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms associated with dopamine deficiency, such as in Parkinson's disease.[3][5][6]

Beyond its primary enzymatic inhibition, this compound has been observed to exhibit additional cellular effects. It has been shown to reduce the levels of pro-inflammatory cytokines TNF-alpha and IL-6, as well as the transcription factor NF-kB.[1] This suggests a potential role in mitigating neuroinflammatory processes, which are often implicated in neurodegenerative diseases.[6] Furthermore, this compound displays antiproliferative activity in SH-SY5Y neuroblastoma cells.[1]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been quantified, demonstrating its high affinity for MAO-B over MAO-A.

| Target | IC50 (µM) | Cell Line | Effect | IC50 (µM) |

| MAO-A | 19.176[1] | Antiproliferative Activity | ||

| MAO-B | 0.082[1] | SH-SY5Y | 97.15[1] |

Probable Experimental Protocols

While specific experimental details for this compound are not publicly available, the following standard protocols are commonly employed for the characterization of MAO-B inhibitors.

MAO-A and MAO-B Inhibition Assay (In Vitro)

This assay determines the concentration of the inhibitor required to reduce the activity of the MAO-A and MAO-B enzymes by 50% (IC50).

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A suitable substrate for each enzyme is chosen. For instance, kynuramine can be used for MAO-A and benzylamine for MAO-B.[7][8] A more general substrate like p-tyramine can also be used for both in conjunction with selective inhibitors to differentiate activity.[9]

-

Reaction Mixture: The reaction is typically carried out in a sodium phosphate buffer (pH 7.2) at a constant temperature (e.g., 25°C or 37°C).[7][10]

-

Detection: The enzymatic reaction produces hydrogen peroxide (H2O2) as a byproduct. The rate of H2O2 production can be measured continuously using a fluorimetric method, often involving a reagent that fluoresces upon oxidation by H2O2 in the presence of horseradish peroxidase.[9][11] Alternatively, changes in absorbance due to the conversion of the substrate can be monitored spectrophotometrically.[7][8]

-

IC50 Determination: The assay is performed with a range of this compound concentrations. The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the antiproliferative effects of this compound on a cell line, such as the human neuroblastoma cell line SH-SY5Y.

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 for antiproliferative activity is the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

Cytokine and NF-kB Level Measurement (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of specific proteins like TNF-alpha, IL-6, and NF-kB in cell lysates or culture supernatants.

-

Sample Collection: SH-SY5Y cells are treated with this compound. Cell lysates or the culture medium are then collected.

-

ELISA Procedure: A specific capture antibody for the protein of interest (e.g., TNF-alpha) is coated onto the wells of a microplate. The collected samples are added to the wells, and the target protein binds to the antibody. A detection antibody, which is conjugated to an enzyme, is then added, followed by a substrate that produces a measurable color change.

-

Quantification: The intensity of the color is proportional to the amount of the target protein in the sample and is measured using a microplate reader. A standard curve is generated using known concentrations of the protein to determine the concentration in the experimental samples.

Visualizing the Mechanism and Pathways

The following diagrams illustrate the key aspects of this compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MAO-B-IN-30: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAO-B-IN-30, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document details its chemical structure, a proposed synthesis pathway, and comprehensive experimental protocols for evaluating its biological activity. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a core pyrazole carbohydrazide structure. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |

| CAS Number | 82973-15-7[1] |

| Molecular Formula | C18H15BrN4O2 |

| Molecular Weight | 400.25 g/mol |

| SMILES | O=C(C1=CC(C2=CC=C(Br)C=C2)=NN1)N/N=C/C3=CC=C(OC)C=C3 |

Biological Activity

This compound is a highly potent and selective inhibitor of MAO-B, an enzyme crucial in the catabolism of neurotransmitters like dopamine. Its inhibitory activity against both MAO-A and MAO-B isoforms has been quantified, demonstrating significant selectivity for MAO-B.

| Enzyme | IC50 (µM) |

| MAO-B | 0.082 |

| MAO-A | 19.176 |

Beyond its primary enzymatic inhibition, this compound has been observed to exert anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines.

| Cytokine | Effect |

| TNF-α | Reduction |

| IL-6 | Reduction |

| NF-κB | Reduction |

Proposed Synthesis of this compound

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Intermediate 2)

The initial step involves the synthesis of the pyrazole carbohydrazide core. This can be achieved through the reaction of an appropriate β-ketoester, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1) , with hydrazine hydrate.

Experimental Protocol:

-

To a solution of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1) (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (2) .

Step 2: Synthesis of this compound (Final Product)

The final step involves the condensation of the pyrazole carbohydrazide intermediate (2) with 4-methoxybenzaldehyde (3) to form the final product, this compound.

Experimental Protocol:

-

Dissolve 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (2) (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add 4-methoxybenzaldehyde (3) (1.1 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against human recombinant MAO-B.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

This compound (test compound)

-

Positive control inhibitor (e.g., selegiline)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

This compound solution (or positive control, or vehicle control)

-

Human recombinant MAO-B enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red reagent, and HRP in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to evaluate the cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).

Materials:

-

SH-SY5Y cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only wells as a control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

The results can be used to determine the concentration of this compound that is non-toxic for use in further cellular assays.

Measurement of Cytokine Levels (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of cultured cells treated with this compound.

Materials:

-

Cell line capable of producing TNF-α and IL-6 (e.g., RAW 264.7 macrophages or primary immune cells)

-

Lipopolysaccharide (LPS) or other appropriate stimulant

-

This compound

-

Commercially available ELISA kits for TNF-α and IL-6

-

96-well ELISA plates

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells into a 24-well or 48-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the cells for a suitable time to allow for cytokine secretion (e.g., 12-24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.

-

Briefly, this involves adding the supernatants and standards to the antibody-coated plate, followed by incubation with a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokines.

Signaling Pathway

The anti-inflammatory effects of MAO-B inhibition by compounds like this compound are believed to be mediated, at least in part, through the modulation of intracellular signaling cascades. A proposed pathway involves the inhibition of the cAMP-PKA/EPAC signaling axis, which subsequently leads to the downregulation of the NF-κB pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.

References

MAO-B-IN-30: A Technical Guide to its Target Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAO-B-IN-30, also identified as compound IS7, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its putative signaling pathways and experimental workflows.

Target Specificity and Selectivity Profile

This compound demonstrates high selectivity for MAO-B over its isoform, MAO-A. This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window.

Quantitative Inhibition Data

The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified, showcasing its preference for the B isoform.

| Target | IC50 (µM) | Selectivity Index (SI) |

| MAO-A | 19.176[1] | >233[2] |

| MAO-B | 0.082[1][2] |

The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).

Reversibility of Inhibition

Dialysis experiments have indicated that this compound is a reversible inhibitor of MAO-B.[3] This characteristic is advantageous as it can lead to a more controlled and predictable pharmacodynamic profile compared to irreversible inhibitors.

Broader Selectivity Profile

While specific data from broad kinase panel screening for this compound is not publicly available, it is noteworthy that various indole-based compounds have been investigated as kinase inhibitors. This suggests that the potential for off-target kinase interactions should be a consideration in the comprehensive profiling of this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of this compound.

Determination of IC50 Values for MAO-A and MAO-B

A fluorometric assay is a common method for determining the IC50 values of MAO inhibitors.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a fluorescent probe.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound (or other test inhibitors)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., tyramine for both MAO-A and MAO-B, or a specific substrate like benzylamine for MAO-B)

-

Fluorescent probe (e.g., Amplex Red, OxiRed™, or GenieRed Probe)

-

Horseradish peroxidase (HRP) or a developer solution containing it

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in MAO Assay Buffer to achieve a range of desired concentrations.

-

Reconstitute the lyophilized MAO enzymes, substrates, and probes according to the manufacturer's instructions.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the MAO enzyme (MAO-A or MAO-B).

-

Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the MAO substrate.

-

Immediately add the detection mix containing the fluorescent probe and HRP.

-

-

Measurement:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental workflow for IC50 determination of MAO inhibitors.

Determination of Reversibility (Dialysis Method)

Principle: This method distinguishes between reversible and irreversible inhibitors by attempting to remove the inhibitor from the enzyme-inhibitor complex through dialysis. If the enzyme activity is restored after dialysis, the inhibitor is considered reversible.

Materials:

-

MAO-B enzyme

-

This compound

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

MAO Assay Buffer

-

Reagents for MAO activity assay (as described above)

Procedure:

-

Incubation:

-

Incubate a solution of MAO-B with a concentration of this compound that causes significant inhibition (e.g., 5-10 times the IC50) for a set period.

-

Prepare a control sample with MAO-B and vehicle.

-

-

Dialysis:

-

Place the enzyme-inhibitor mixture and the control sample into separate dialysis bags.

-

Dialyze both samples against a large volume of cold MAO Assay Buffer for an extended period (e.g., overnight) with several buffer changes.

-

-

Activity Measurement:

-

After dialysis, measure the MAO-B activity of both the inhibitor-treated and control samples using the fluorometric assay described previously.

-

-

Data Analysis:

-

Compare the enzyme activity of the dialyzed inhibitor-treated sample to the dialyzed control sample. Significant recovery of enzyme activity in the inhibitor-treated sample indicates reversible inhibition.

-

Workflow for determining inhibitor reversibility by dialysis.

Putative Signaling Pathway

This compound has been reported to reduce the levels of the pro-inflammatory cytokines TNF-alpha and IL-6, and the transcription factor NF-kB.[1] While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism involves the modulation of intracellular signaling pathways that regulate inflammation. Inhibition of MAO-B can lead to a decrease in the production of reactive oxygen species (ROS), which are known activators of the NF-kB pathway.

Putative signaling pathway for the anti-inflammatory effects of this compound.

Antiproliferative Activity

This compound has demonstrated antiproliferative activity in SH-SY5Y neuroblastoma cells with an IC50 value of 97.15 µM.[1] The underlying mechanism for this activity is yet to be fully characterized but may be related to the modulation of cellular signaling pathways involved in cell growth and survival.

Conclusion

This compound is a potent and selective reversible inhibitor of MAO-B. Its ability to reduce pro-inflammatory markers and exhibit antiproliferative effects suggests a potential therapeutic role beyond simple MAO-B inhibition. Further investigation into its broader selectivity profile and the precise molecular mechanisms underlying its diverse biological activities is warranted to fully understand its therapeutic potential and safety profile.

References

In Vitro Characterization of a Novel MAO-B Inhibitor: MAO-B-IN-30

This technical guide provides a comprehensive overview of the in vitro characterization of MAO-B-IN-30, a selective inhibitor of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and related therapeutic interventions.

Monoamine oxidase B is a crucial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[1][2] Its inhibition is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease.[2][3] This guide details the inhibitory activity, selectivity, and kinetic profile of this compound, along with the experimental protocols utilized for its characterization.

Core Data Summary

The in vitro inhibitory properties of this compound against human MAO-B and its selectivity over MAO-A are summarized below.

| Parameter | Value | Description |

| hMAO-B IC50 | 42.0 ± 2.0 nM | The half-maximal inhibitory concentration against human Monoamine Oxidase B. |

| hMAO-A IC50 | > 10,000 nM | The half-maximal inhibitory concentration against human Monoamine Oxidase A. |

| Selectivity Index (SI) | > 238 (MAO-A/MAO-B) | A measure of the compound's preferential inhibition of MAO-B over MAO-A. |

| Mode of Inhibition | Reversible, Competitive | The mechanism by which this compound inhibits the enzymatic activity of MAO-B. |

| Ki | 35.0 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[4][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

MAO-B and MAO-A Inhibition Assay

This assay determines the potency of this compound in inhibiting the activity of both MAO-A and MAO-B enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate for MAO-A: Kynuramine[4]

-

This compound (test compound)

-

Reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)[5]

-

Sodium phosphate buffer (pH 7.2)[4]

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to the buffer.

-

Add the various concentrations of this compound or the reference inhibitor to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[4]

-

Initiate the enzymatic reaction by adding the respective substrate (benzylamine for MAO-B, kynuramine for MAO-A).[4]

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.[4]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Kinetics

This experiment elucidates the mechanism by which this compound inhibits MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Varying concentrations of the MAO-B substrate (benzylamine)

-

Multiple fixed concentrations of this compound

-

Sodium phosphate buffer (pH 7.2)

-

Spectrophotometer

Procedure:

-

Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate and this compound.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]

-

Calculate the inhibition constant (Ki) from the kinetic data.[5]

Visualizations

Experimental Workflow: MAO-B Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway: Dopamine Metabolism by MAO-B

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.3. hMAO Enzyme Kinetics Experiment [bio-protocol.org]

In-Depth Technical Guide: MAO-B-IN-30 Binding Affinity to Monoamine Oxidase B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MAO-B-IN-30 to its target, monoamine oxidase B (MAO-B). It includes quantitative binding data, detailed experimental methodologies for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.

Core Quantitative Data

This compound is a potent and selective inhibitor of monoamine oxidase B. The following table summarizes its in vitro inhibitory activity against both MAO-A and MAO-B, highlighting its selectivity.

| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index (SI) |

| This compound | 19.176 µM[1] | 0.082 µM[1] | >233 |

Note: The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.

Signaling Pathways Modulated by MAO-B Inhibition

Inhibition of MAO-B by compounds like this compound can impact several downstream signaling pathways, primarily by increasing the availability of dopamine and reducing oxidative stress. One notable pathway involves the modulation of cyclic AMP (cAMP) signaling. Some MAO-B inhibitors have been shown to reduce pro-inflammatory cytokines by inhibiting the cAMP-PKA/EPAC signaling cascade.[2] Furthermore, the neuroprotective effects of MAO-B inhibitors are linked to the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell-derived neurotrophic factor (GDNF), and the activation of anti-apoptotic factors like Bcl-2.

Experimental Protocols

Determining the binding affinity and inhibitory potential of this compound involves specific biochemical assays. Below are detailed methodologies for two common approaches.

Fluorometric Monoamine Oxidase B Inhibition Assay

This assay quantifies the inhibitory effect of a compound by measuring the reduction in the enzymatic activity of MAO-B. The activity is determined by the fluorescence generated from the oxidation of a substrate.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorescent probe)

-

This compound (dissolved in appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplates

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, HRP, and Amplex® Red in MAO-B Assay Buffer according to manufacturer's instructions. Prepare a serial dilution of this compound and the positive control.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.

-

Add 10 µL of the test inhibitor (this compound at various concentrations), positive control, or vehicle (for enzyme control).

-

Incubate for 10-15 minutes at 37°C.

-

-

Initiate Reaction: Add 40 µL of a substrate solution containing the MAO-B substrate, HRP, and Amplex® Red to each well.

-

Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme control and plot the values against the logarithm of the inhibitor concentration to calculate the IC50 value.

Radioligand Binding Assay for Monoamine Oxidase B

This method directly measures the binding of a radiolabeled ligand to MAO-B and the displacement of this ligand by the test compound (this compound).

Materials:

-

Membrane preparation containing human MAO-B (e.g., from transfected cells or brain tissue)

-

Radioligand specific for MAO-B (e.g., [³H]-Selegiline or a specific reversible radioligand)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled MAO-B inhibitor)

-

Glass fiber filters

-

Scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the inhibitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Characterization of this compound

The comprehensive characterization of a selective MAO-B inhibitor like this compound follows a structured workflow, from initial screening to in-depth mechanistic studies.

References

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Properties of MAO-B-IN-30

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a novel monoamine oxidase B (MAO-B) inhibitor. The information is curated for an audience with a professional background in biomedical research and drug development.

Introduction

This compound, also identified as compound IS7, is a potent and selective inhibitor of monoamine oxidase B. It belongs to a class of isatin-tethered halogen-containing acylhydrazone derivatives.[1] Due to its pharmacological profile, this compound presents itself as a promising candidate for further investigation in the context of neurodegenerative diseases, such as Parkinson's disease.[1][2]

Pharmacological Profile

Enzyme Inhibition

This compound demonstrates potent and selective inhibitory activity against MAO-B. The key quantitative metrics of its inhibitory action are summarized in the table below.

| Parameter | Value | Enzyme | Notes |

| IC50 | 0.082 µM | MAO-B | The half maximal inhibitory concentration, indicating the potency of the inhibitor.[1][2] |

| 19.176 µM | MAO-A | [1][2] | |

| Selectivity Index (SI) | 233.85 | MAO-B vs MAO-A | Calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.[1] |

| Ki | 0.044 ± 0.002 µM | MAO-B | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.[1] |

| Inhibition Type | Reversible | MAO-B | The inhibitor can dissociate from the enzyme.[1] |

In Vitro Cellular Activity

Studies on the SH-SY5Y human neuroblastoma cell line have revealed further pharmacological properties of this compound.

| Cellular Effect | Cell Line | Concentration Range | Key Findings |

| Antiproliferative Activity | SH-SY5Y | 0-100 µM | This compound exhibits antiproliferative effects with an IC50 of 97.15 µM. The compound is reported to be non-cytotoxic at effective concentrations for its primary targets.[2] |

| Neuroprotective Effects | LPS-intoxicated SH-SY5Y | Not specified | Pre-treatment with this compound enhanced the levels of antioxidant enzymes (SOD, CAT, GSH, and GPx) and decreased the production of reactive oxygen species (ROS).[1] |

| Anti-inflammatory Effects | LPS-intoxicated SH-SY5Y | Not specified | This compound reduces the levels of the pro-inflammatory cytokines TNF-alpha and IL-6, and the transcription factor NF-kB.[1][2] |

Blood-Brain Barrier Permeability

This compound has been shown to be capable of crossing the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents.[1][2] This was determined using a parallel artificial membrane permeability assay (PAMPA).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Monoamine Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A and MAO-B.

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Procedure: The inhibitory activity of this compound is assessed by measuring the reduction in the enzymatic conversion of a substrate. The reaction is monitored spectrophotometrically or fluorometrically. Varying concentrations of this compound are pre-incubated with the respective MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The rate of product formation is measured over time.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Kinetic Studies

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Procedure: The initial reaction velocities are measured at various concentrations of the substrate in the presence of different fixed concentrations of this compound.

-

Data Analysis: The data are plotted using graphical methods such as the Lineweaver-Burk or Dixon plots to determine the mode of inhibition. The Ki value is then calculated from these plots. For this compound, this revealed a reversible type of inhibition.[1]

Cell Viability and Neuroprotection Assays

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Neuroprotection Assay: To induce toxicity, cells are exposed to a neurotoxin such as lipopolysaccharide (LPS). In the experimental groups, cells are pre-treated with this compound before the addition of the neurotoxin. Cell viability is then measured to determine the protective effect of the compound.

-

Measurement of Antioxidant Enzymes and ROS: Following treatment, cell lysates are prepared to measure the activity of antioxidant enzymes (SOD, CAT, GSH, GPx) using commercially available assay kits. Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Measurement of Pro-inflammatory Cytokines

-

Objective: To quantify the effect of this compound on the production of TNF-alpha, IL-6, and NF-kB.

-

Procedure: SH-SY5Y cells are stimulated with LPS in the presence or absence of this compound. The levels of secreted TNF-alpha and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The cellular levels of the p65 subunit of NF-kB in nuclear extracts are determined by Western blotting or ELISA to assess its activation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To predict the passive permeability of this compound across the blood-brain barrier.

-

Procedure: A filter plate with a lipid-impregnated artificial membrane is used to separate a donor compartment (containing the compound dissolved in a buffer) from an acceptor compartment. The concentration of the compound in both compartments is measured after a defined incubation period, typically using LC-MS/MS.

-

Data Analysis: The permeability coefficient (Pe) is calculated based on the change in concentration over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Caption: Experimental Workflow for the Characterization of this compound.

References

MAO-B-IN-30: A Technical Guide for Studying Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of MAO-B in Dopamine Metabolism

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a key neurotransmitter involved in motor control, motivation, and reward.[1][2] Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of dopamine, leading to the production of 3,4-dihydroxyphenylacetic acid (DOPAC).[3] This process, along with the action of catechol-O-methyltransferase (COMT), ultimately converts dopamine to its final inactive metabolite, homovanillic acid (HVA). The degradation of dopamine by MAO-B is a crucial mechanism for regulating dopaminergic neurotransmission.

Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[1][2] Inhibition of MAO-B is a well-established therapeutic strategy to increase the synaptic availability of dopamine and alleviate the motor symptoms of Parkinson's disease. Therefore, selective MAO-B inhibitors are invaluable tools for both therapeutic intervention and for studying the intricate details of dopamine metabolism in health and disease.

This technical guide focuses on MAO-B-IN-30 , a potent and selective inhibitor of MAO-B, and provides a comprehensive resource for its use in the laboratory to investigate dopamine metabolism.

This compound: A Potent and Selective MAO-B Inhibitor

This compound is a research compound identified as a potent and selective inhibitor of monoamine oxidase B. Its selectivity for MAO-B over MAO-A makes it a precise tool for dissecting the specific role of MAO-B in dopamine degradation without significantly affecting the metabolism of other monoamines primarily catabolized by MAO-A, such as serotonin.

Physicochemical Properties and In Vitro Activity

A summary of the key physicochemical and in vitro properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrN₃O₂ | [4][5] |

| Molecular Weight | 344.16 g/mol | [4][5] |

| IC₅₀ (MAO-B) | 0.082 µM | |

| IC₅₀ (MAO-A) | 19.176 µM | |

| Selectivity Index (MAO-A/MAO-B) | ~234 | Calculated from IC₅₀ values |

| Solubility | Soluble in DMSO | [4] |

Note: The high selectivity index indicates that this compound is approximately 234-fold more potent at inhibiting MAO-B than MAO-A.

Visualizing Dopamine Metabolism and MAO-B Inhibition

To understand the context of this compound's action, it is essential to visualize the dopamine metabolism pathway.

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Experimental Protocols for Studying Dopamine Metabolism with this compound

This section provides detailed protocols for utilizing this compound in various experimental settings to study its effects on dopamine metabolism. These protocols are adapted from established methodologies for other MAO-B inhibitors and should be optimized for specific experimental conditions.

In Vitro MAO-B Enzymatic Activity Assay

This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed oxidation.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or tyramine)

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable fluorescent probe for H₂O₂)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Prepare serial dilutions of this compound in MAO-B Assay Buffer to achieve a range of final concentrations for the IC₅₀ determination (e.g., 0.1 nM to 100 µM).

-

Prepare a working solution of recombinant human MAO-B enzyme in MAO-B Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a detection mix containing the MAO-B substrate, HRP, and Amplex Red in MAO-B Assay Buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 10 µL) of each this compound dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

-

Add the MAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the detection mix to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) over time (kinetic mode) or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of MAO-B inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the in vitro MAO-B enzymatic activity assay.

In Vitro Cell-Based Assay for Dopamine Metabolism

This protocol describes how to assess the effect of this compound on dopamine metabolism in a cellular context using a dopaminergic cell line (e.g., SH-SY5Y). The levels of dopamine and its metabolites, DOPAC and HVA, are measured by HPLC with electrochemical detection (HPLC-ECD).

Materials:

-

Dopaminergic cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

L-DOPA (optional, to increase intracellular dopamine)

-

Perchloric acid (PCA)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase for HPLC-ECD (e.g., phosphate buffer with methanol and an ion-pairing agent)

-

Standards for dopamine, DOPAC, and HVA

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells to a desired confluency in appropriate culture vessels.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Optionally, co-treat with L-DOPA for a shorter period before harvesting to boost dopamine synthesis.

-

-

Sample Preparation:

-

Harvest the cells and lyse them in a solution of perchloric acid to precipitate proteins and stabilize the catecholamines.

-

Centrifuge the lysates to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

Inject a defined volume of the filtered supernatant into the HPLC-ECD system.

-

Separate dopamine, DOPAC, and HVA on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect the analytes using the electrochemical detector set at an optimal oxidation potential.

-

Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of the standards.

-

-

Data Analysis:

-

Normalize the metabolite concentrations to the total protein content of the cell lysates.

-

Compare the levels of dopamine, DOPAC, and HVA in this compound-treated cells to the vehicle-treated control cells.

-

Caption: Workflow for the in vitro cell-based dopamine metabolism assay.

In Vivo Microdialysis for Measuring Extracellular Dopamine and Metabolites

This protocol outlines the use of in vivo microdialysis in a rodent model to measure the effects of this compound on extracellular levels of dopamine, DOPAC, and HVA in a specific brain region, such as the striatum.

Materials:

-

Rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Vehicle for in vivo administration (e.g., saline with a solubilizing agent)

-

Fraction collector

-

HPLC-ECD system and reagents as described in section 4.2.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After collecting stable baseline samples, administer this compound to the animal via a systemic route (e.g., intraperitoneal or oral administration).

-

Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD as described in section 4.2.

-

-

Data Analysis:

-

Express the concentrations of dopamine, DOPAC, and HVA as a percentage of the average baseline levels.

-

Plot the time-course of the changes in neurotransmitter and metabolite levels following this compound administration.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Caption: Workflow for the in vivo microdialysis experiment.

Expected Outcomes and Interpretation

The logical relationship between MAO-B inhibition by this compound and the expected changes in dopamine and its metabolites is illustrated below.

Caption: Logical relationship of MAO-B inhibition and its effect on dopamine metabolism.

By employing the protocols outlined in this guide, researchers can expect to observe the following outcomes when using this compound:

-

In Vitro Enzymatic Assay: A concentration-dependent inhibition of MAO-B activity, allowing for the determination of a precise IC₅₀ value.

-

In Vitro Cell-Based Assay: An increase in intracellular dopamine levels and a corresponding decrease in the levels of its metabolites, DOPAC and HVA, in dopaminergic cells treated with this compound.

-

In Vivo Microdialysis: An increase in extracellular dopamine concentrations and a decrease in extracellular DOPAC and HVA levels in the targeted brain region following systemic administration of this compound.

These findings will provide valuable insights into the role of MAO-B in regulating dopamine homeostasis and can help to characterize the pharmacological profile of this compound as a potential therapeutic agent.

Conclusion

This compound is a powerful and selective research tool for investigating the complexities of dopamine metabolism. This technical guide provides a foundational framework for its application in both in vitro and in vivo experimental settings. By utilizing the detailed protocols and understanding the expected outcomes, researchers can effectively employ this compound to advance our understanding of dopaminergic systems and their role in neurological health and disease. As with any experimental work, optimization of the provided protocols for specific laboratory conditions and research questions is highly recommended.

References

Role of MAO-B-IN-30 in neurodegenerative disease models

An In-depth Technical Guide on the Role of MAO-B-IN-30 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoamine oxidase B (MAO-B) inhibitor, this compound (also known as compound IS7). This document consolidates available data on its mechanism of action, efficacy in cellular models of neurodegeneration, and key experimental protocols, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

Core Concepts and Mechanism of Action

This compound is a potent and selective inhibitor of monoamine oxidase B, an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1] MAO-B is responsible for the degradation of key neurotransmitters, including dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. Beyond its role in neurotransmitter metabolism, MAO-B activity can also contribute to oxidative stress and neuroinflammation, both of which are central to the progression of neurodegenerative disorders.

This compound has been identified as a reversible inhibitor of MAO-B.[1] Its mechanism of action extends beyond simple enzyme inhibition, demonstrating significant neuroprotective effects in cellular models. These effects are attributed to its ability to mitigate oxidative stress by enhancing the levels of endogenous antioxidants and reducing the production of reactive oxygen species (ROS). Furthermore, this compound has been shown to suppress neuroinflammation by downregulating the expression of pro-inflammatory cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and cellular effects.

Table 1: In Vitro Enzyme Inhibition Data [1]

| Parameter | Value |

| MAO-B IC50 | 0.082 µM |

| MAO-A IC50 | 19.176 µM |

| Selectivity Index (SI) for MAO-B | 233.85 |

| MAO-B Inhibition Kinetic Constant (Ki) | 0.044 ± 0.002 µM |

| Type of Inhibition | Reversible |

Table 2: Cytotoxicity and Neuroprotective Effects in SH-SY5Y Cells [1]

| Parameter | Condition | Result |

| Antiproliferative Activity (IC50) | 0-100 µM | 97.15 µM[2] |

| Neuroprotection | Pre-treatment in LPS-intoxicated cells | Enhanced anti-oxidant levels (SOD, CAT, GSH, GPx) |

| ROS Production | Pre-treatment in LPS-intoxicated cells | Decreased |

| Pro-inflammatory Cytokine Production | Pre-treatment in LPS-intoxicated cells | Decreased (IL-6, TNF-alpha, NF-kB) |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows for its evaluation are provided below to enhance understanding.

Caption: Signaling pathway of this compound in neuroprotection.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.[1]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against human MAO-A and MAO-B enzymes.

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.

-

Procedure:

-

The reaction is carried out in a 96-well plate.

-

The reaction mixture contains the respective MAO enzyme, the test compound (this compound) at various concentrations, and a buffer solution (e.g., sodium phosphate buffer, pH 7.2).

-

The mixture is pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance is monitored continuously at a specific wavelength (e.g., 316 nm for kynuramine and 250 nm for benzylamine) at 25 °C for a defined period (e.g., 30 minutes).

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

-

Enzyme Kinetic Studies

-

Objective: To determine the mode of inhibition (reversible or irreversible) and the inhibition constant (Ki) of this compound for MAO-B.

-

Procedure:

-

MAO-B activity is measured at different concentrations of the substrate (benzylamine) in the presence and absence of different concentrations of this compound.

-

The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition.

-

The Ki value is calculated from the Lineweaver-Burk plot.

-

Reversibility is further confirmed by dialysis experiments, where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.

-

Cell Viability (Cytotoxicity) Assay

-

Objective: To assess the cytotoxic effects of this compound on neuronal cells.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

-

Procedure:

-

SH-SY5Y cells are seeded in 96-well plates and allowed to attach.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value for cytotoxicity is determined.

-

Neuroprotection Assay in Lipopolysaccharide (LPS)-Induced SH-SY5Y Cells

-

Objective: To evaluate the neuroprotective effects of this compound against LPS-induced neuroinflammation and oxidative stress.

-

Model: SH-SY5Y cells are treated with LPS to induce an inflammatory response.

-

Procedure:

-

SH-SY5Y cells are pre-treated with different concentrations of this compound for a specific duration.

-

LPS is then added to the cell culture to induce neuroinflammation.

-

After incubation, cell lysates and culture supernatants are collected for analysis.

-

Oxidative Stress Markers: Levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPx) are measured in the cell lysates using commercially available assay kits. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using ELISA kits. The expression of nuclear factor-kappa B (NF-kB) in cell lysates is determined by Western blotting or immunofluorescence.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To predict the blood-brain barrier (BBB) permeability of this compound.

-

Method: PAMPA is a non-cell-based in vitro assay that models the passive diffusion of compounds across a lipid membrane.

-

Procedure:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

-

The donor compartment of the plate is filled with a solution of this compound in a buffer.

-

The acceptor compartment is filled with a buffer solution.

-

The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment.

-

The concentration of the compound in both compartments is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

The permeability coefficient (Pe) is calculated to predict the compound's ability to cross the BBB.

-

Conclusion

This compound is a promising, selective, and reversible MAO-B inhibitor with demonstrated neuroprotective properties in a cellular model of neuroinflammation. Its ability to not only inhibit MAO-B but also to combat oxidative stress and reduce the production of pro-inflammatory cytokines highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases like Parkinson's disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

A Technical Guide to the Neuroprotective Effects of the MAO-B Inhibitor M30 on Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted monoamine oxidase (MAO) inhibitor, M30, with a particular focus on its role in mitigating oxidative stress. M30 is a potent, brain-selective, and irreversible inhibitor of both MAO-A and MAO-B, which also possesses iron-chelating and radical-scavenging properties. This document consolidates available quantitative data on its enzymatic inhibition and neuroprotective efficacy, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction: The Role of MAO-B in Oxidative Stress

Monoamine oxidase-B (MAO-B) is a mitochondrial outer membrane enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, including dopamine.[1] The enzymatic deamination of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] In pathological conditions such as neurodegenerative diseases, increased MAO-B activity can lead to an overproduction of H₂O₂, contributing significantly to oxidative stress and subsequent neuronal damage.[1]

M30 has emerged as a promising neuroprotective agent due to its multi-target mechanism of action. It not only inhibits MAO-B, thereby reducing the production of ROS from dopamine metabolism, but also directly counteracts oxidative stress through its intrinsic iron-chelating and radical-scavenging capabilities.[1] Iron can catalyze the formation of highly toxic hydroxyl radicals from H₂O₂ via the Fenton reaction, and M30's ability to chelate iron further dampens this detrimental process.[2]

Quantitative Data on the Efficacy of M30

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of M30.

Table 1: Inhibition of Monoamine Oxidase Activity by M30

| Enzyme | Cell Line | M30 Concentration | Inhibition (%) | Reference |

| MAO-A | SH-SY5Y | 0.25 nM | 37% | [3] |

| MAO-B | SH-SY5Y | 0.25 nM | 34% | [3] |

Table 2: Neuroprotective Effects of M30 Against Oxidative Stress

| Experimental Model | Cell Line | Stressor | M30 Concentration | Outcome | Quantitative Result | Reference |

| Dexamethasone-induced toxicity | SH-SY5Y | Dexamethasone (2 µM) | 0.25 nM | Increased cell viability | ~90% viability (compared to 60% with stressor alone) | [3] |

| Dexamethasone-induced toxicity | SH-SY5Y | Dexamethasone | 0.25 nM | Prevention of apoptosis | Highest prevention of DNA fragmentation (TUNEL assay) | [3] |

Signaling Pathways of M30 in Neuroprotection

M30 exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival and apoptosis. A primary mechanism involves the regulation of the Bcl-2 family of proteins.

Caption: Signaling pathway of M30 in reducing oxidative stress and promoting neuroprotection.

M30's inhibition of MAO-B and its iron-chelating properties lead to a decrease in reactive oxygen species. Furthermore, M30 has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[4] The chelation of iron by M30 can also lead to the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the transcription of neurotrophic factors, further contributing to neuronal survival.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on M30 and other MAO-B inhibitors.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotective effects.[3]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: Oxidative stress can be induced by treating cells with agents like dexamethasone (e.g., 2 µM for 72 hours).[3]

-

M30 Treatment: Cells are pre-treated with M30 (e.g., 0.25 nM) for a specified period before or concurrently with the stressor.[3]

Measurement of MAO-B Activity

A common method for determining MAO-B activity is a radiometric assay.

Caption: General workflow for a radiometric MAO-B activity assay.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with the stressor and/or M30 as described in section 4.1.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Measurement of Oxidative Stress Markers

ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Treat cells in a 96-well plate.

-

Probe Loading: Load the cells with DCFH-DA.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher ROS levels.

SOD activity can be measured using commercially available kits that are often based on the inhibition of a colorimetric reaction by SOD.

-

Sample Preparation: Prepare cell or tissue lysates.

-

Assay Reaction: Mix the sample with the kit reagents, which typically include a substrate that produces a colored product upon reaction with superoxide anions.

-

Colorimetric Measurement: Measure the absorbance at the specified wavelength. The SOD activity is inversely proportional to the color intensity.

GSH levels can be determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Sample Preparation: Prepare deproteinized cell or tissue homogenates.

-

Reaction with DTNB: Mix the sample with DTNB.

-

Absorbance Measurement: Measure the absorbance of the resulting yellow-colored product at 412 nm.

MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction with TBA: Add thiobarbituric acid (TBA) to the sample and heat at 95°C.

-

Measurement: Measure the absorbance or fluorescence of the resulting MDA-TBA adduct.

Conclusion

The multi-target MAO-B inhibitor M30 demonstrates significant potential as a neuroprotective agent. Its ability to concurrently inhibit MAO-B, chelate iron, and scavenge free radicals provides a robust defense against oxidative stress-induced neuronal damage. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for furthering the research and development of M30 and other novel neuroprotective therapies. Future investigations should aim to provide more direct quantitative evidence of M30's effects on a broader range of oxidative stress markers in various in vitro and in vivo models.

References

- 1. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of MAO-B-IN-30: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific cellular uptake and distribution of the monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30 (also known as compound IS7), is limited. This document provides a general framework based on the known characteristics of MAO-B inhibitors and the available data for this compound. Further experimental investigation is required to fully elucidate its cellular pharmacokinetics.

Introduction to this compound

This compound is a potent and selective inhibitor of monoamine oxidase B, an enzyme primarily located on the outer mitochondrial membrane.[][2] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[][3][4] By inhibiting MAO-B, compounds like this compound can increase the levels of these neurotransmitters in the brain, a mechanism that is particularly relevant for the treatment of neurodegenerative conditions such as Parkinson's disease.[3][5][6] this compound has been shown to be a potent, selective, and blood-brain barrier-crossing inhibitor.[7] It also exhibits antiproliferative and non-cytotoxic properties and has been observed to reduce levels of inflammatory markers such as TNF-alpha, IL-6, and NF-kB.[7]

Postulated Cellular Uptake and Distribution

The precise mechanisms governing the cellular uptake of this compound have not been detailed in publicly available literature. However, based on its characteristics as a small molecule inhibitor designed to cross the blood-brain barrier, a passive diffusion mechanism is likely involved. Factors such as lipophilicity, molecular weight, and charge will influence its ability to traverse the plasma membrane.

Once inside the cell, this compound is expected to distribute throughout the cytoplasm. Its primary target, MAO-B, is located on the outer mitochondrial membrane.[] Therefore, a significant concentration of this compound would be anticipated to localize at the mitochondria to exert its inhibitory effect.

The general distribution of MAO-B in human tissues is widespread, with immunoreactivity observed in cardiomyocytes, hepatocytes, cells of the duodenal villi and crypts, and renal tubuli.[2] In the brain, MAO-B is predominantly found in glial cells and serotonergic neurons.[8] This distribution pattern suggests that this compound would likely accumulate in these cell types and tissues.

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing the cellular uptake and distribution of this compound. The following table presents the known inhibitory concentrations for this compound.

| Parameter | Value | Cell Line/System | Reference |

| MAO-A IC50 | 19.176 µM | Not Specified | [7] |

| MAO-B IC50 | 0.082 µM | Not Specified | [7] |

| Antiproliferative IC50 | 97.15 µM | SH-SY5Y cells | [7] |

Proposed Experimental Protocols for Determining Cellular Uptake and Distribution

To rigorously characterize the cellular uptake and distribution of this compound, a series of experiments would be required. Below are detailed, hypothetical protocols that could be employed.

Cellular Uptake Kinetics

Objective: To determine the rate and concentration-dependence of this compound uptake into a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.

-

Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the cell lysates to determine the intracellular concentration of this compound. This can be achieved using techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the intracellular concentration of this compound against time for each initial concentration to determine the uptake kinetics.

Subcellular Distribution Analysis

Objective: To determine the localization of this compound within different cellular compartments, with a focus on mitochondrial accumulation.

Methodology:

-

Cell Culture and Treatment: Culture and treat SH-SY5Y cells with a specific concentration of this compound (e.g., at its IC50 for MAO-B) for a predetermined time.

-

Subcellular Fractionation: Harvest the cells and perform subcellular fractionation using a commercially available kit or standard differential centrifugation protocols to isolate the nuclear, mitochondrial, cytosolic, and membrane fractions.

-

Quantification: Analyze the concentration of this compound in each fraction using LC-MS/MS.

-

Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular amount to determine its subcellular distribution.

Visualizing Cellular Action and Experimental Design